4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique structure combining an oxadiazole ring, an amino group, and a chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia.
Attachment of the Chlorobenzyl Ether Moiety: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base to form the ether linkage.
Final Coupling: The final step involves coupling the intermediate with 3-methoxybenzylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present in derivatives), resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or nitroso compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-thiadiazole-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-triazole-3-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22ClN5O4 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-amino-N-[2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C20H22ClN5O4/c1-28-17-10-13(6-7-16(17)29-12-14-4-2-3-5-15(14)21)11-23-8-9-24-20(27)18-19(22)26-30-25-18/h2-7,10,23H,8-9,11-12H2,1H3,(H2,22,26)(H,24,27) |
InChI Key |
FJIZDESKFZLJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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